![molecular formula C13H17F3N2 B6362385 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240573-03-8](/img/structure/B6362385.png)

2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

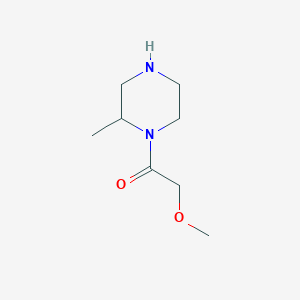

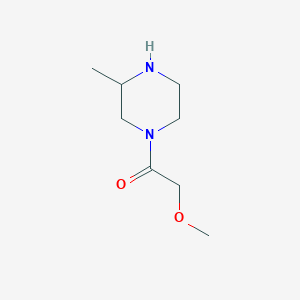

“2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine” is a chemical compound that belongs to the class of phenylpiperazines . It is a substituted piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a vibrant area of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “this compound” is C12H15F3N2 . The molecular weight of this compound is 244.26 .Chemical Reactions Analysis

Trifluoromethylphenylpiperazines, such as “this compound”, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Applications De Recherche Scientifique

2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine has been studied extensively for its potential application in various scientific fields. In pharmaceuticals, it has been used as a drug solubilizer and excipient in the formulation of drugs. In agrochemicals, it has been used as an insecticide, fungicide, and herbicide. In materials science, it has been used as a lubricant, surfactant, and corrosion inhibitor.

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions.

Mode of Action

As a serotonergic releasing agent, this compound interacts with serotonin receptors in the brain. It triggers the release of serotonin from these neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can result in various physiological and psychological effects .

Biochemical Pathways

serotonin pathway . This pathway involves the synthesis, release, and reuptake of serotonin, and it plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, such as its physicochemical properties and the route of administration .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonergic system. By promoting the release of serotonin, it can influence a wide range of physiological processes, from mood regulation to sleep .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound has a certain degree of chemical stability and is resistant to light, heat, air, and acid-base conditions at room temperature . Moreover, it’s insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide .

Avantages Et Limitations Des Expériences En Laboratoire

2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it has been found to be highly soluble in water and other solvents, which makes it ideal for use in laboratory experiments. However, it is also highly volatile, which can make it difficult to work with in some cases.

Orientations Futures

There are several potential future directions for research on 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine. One potential direction is to further study its mechanism of action in pharmaceuticals and materials science. Additionally, further research could be conducted on its potential applications in drug delivery, agrochemicals, and materials science. Finally, its potential toxicity could be further studied, as this could have implications for its use in various fields.

Méthodes De Synthèse

2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine can be synthesized via a two-step process. First, a piperazine ring is formed from the reaction of 1,3-dichloro-2-propanol with aniline. Then, the trifluoromethylphenylmethyl group is attached to the piperazine ring by reacting it with 4-trifluoromethylbenzaldehyde.

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-2-4-12(5-3-11)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRFXWJKJZYNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)

![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)